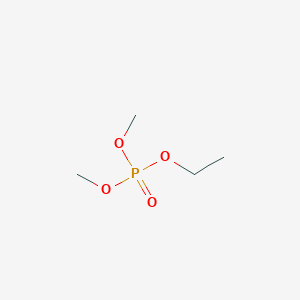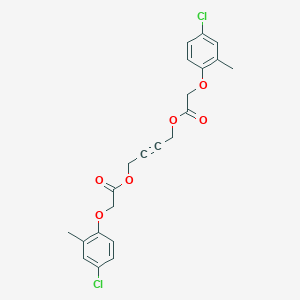
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne, also known as Iodofenphos, is a synthetic organophosphorus compound that has been used as a pesticide. It has been found to have potent insecticidal and acaricidal properties, making it an effective tool for pest control. In recent years, there has been increasing interest in the potential scientific research applications of Iodofenphos due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne is not well understood. However, it is believed to act through inhibition of acetylcholinesterase, an enzyme that is critical for proper neurological function in insects and other pests. This leads to paralysis and ultimately death of the target organism.
Efectos Bioquímicos Y Fisiológicos
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne has been found to have a variety of biochemical and physiological effects. In insects and other pests, it causes paralysis and death through inhibition of acetylcholinesterase. In mammals, it has been found to have potential neurotoxic effects, leading to concerns about its safety for use in pest control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne for use in lab experiments is its potent insecticidal and acaricidal properties, which make it an effective tool for studying the effects of pesticides on target organisms. However, its potential neurotoxic effects in mammals may limit its usefulness for certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne. One area of interest is in the development of new insecticides and acaricides based on its chemical structure and properties. Additionally, further study is needed to better understand its mechanism of action and potential neurotoxic effects in mammals. Finally, research on the potential use of 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne in the treatment of certain diseases such as cancer may also be of interest.
Métodos De Síntesis
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne can be synthesized through a multi-step process starting with the reaction of 2-methyl-4-chlorophenol with acetic anhydride to form 2-methyl-4-chlorophenoxyacetic acid. This is then reacted with but-2-yne-1,4-diol to form the final product.
Aplicaciones Científicas De Investigación
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne has been found to have a variety of potential scientific research applications. One area of interest is in the development of new insecticides and acaricides. Its potent insecticidal and acaricidal properties make it a promising candidate for further study in this area. Additionally, 1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne has been found to have potential as a herbicide, as well as in the treatment of certain diseases such as cancer.
Propiedades
Número CAS |
14569-74-5 |
|---|---|
Nombre del producto |
1,4-Bis(2-methyl-4-chlorophenoxyacetoxy)-2-butyne |
Fórmula molecular |
C22H20Cl2O6 |
Peso molecular |
451.3 g/mol |
Nombre IUPAC |
4-[2-(4-chloro-2-methylphenoxy)acetyl]oxybut-2-ynyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C22H20Cl2O6/c1-15-11-17(23)5-7-19(15)29-13-21(25)27-9-3-4-10-28-22(26)14-30-20-8-6-18(24)12-16(20)2/h5-8,11-12H,9-10,13-14H2,1-2H3 |
Clave InChI |
MDDXOTKGUJAELO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCC#CCOC(=O)COC2=C(C=C(C=C2)Cl)C |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCC#CCOC(=O)COC2=C(C=C(C=C2)Cl)C |
Otros números CAS |
14569-74-5 |
Sinónimos |
Bis[[(4-chloro-o-tolyl)oxy]acetic acid]2-butyne-1,4-diyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



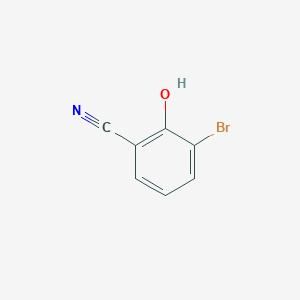
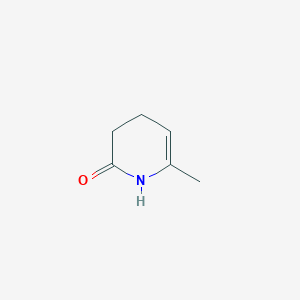
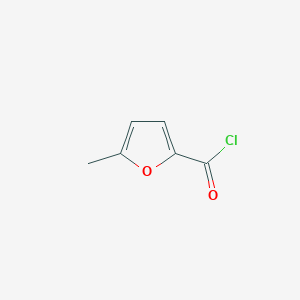
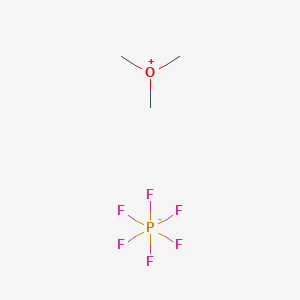
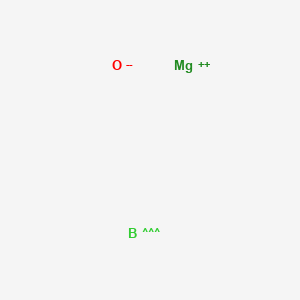

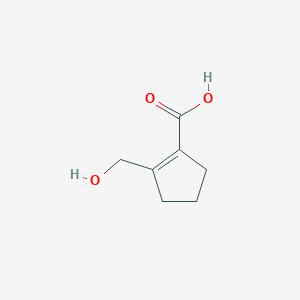
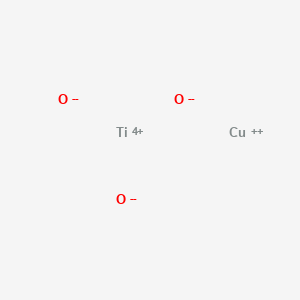
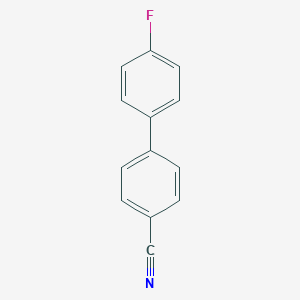
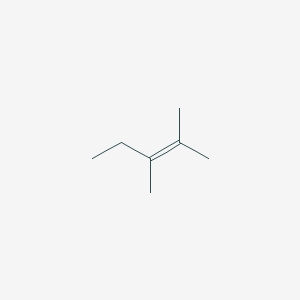
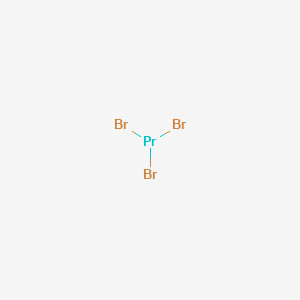
![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)

